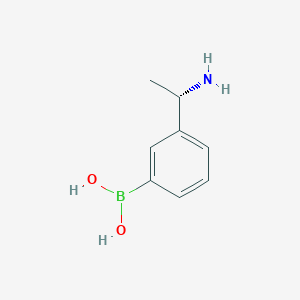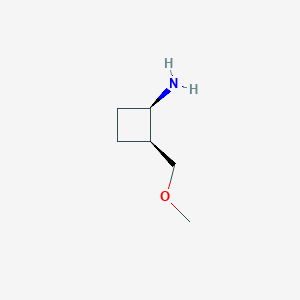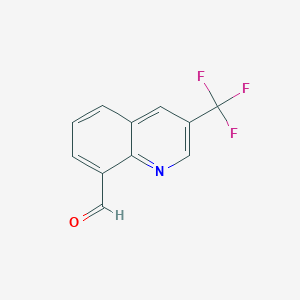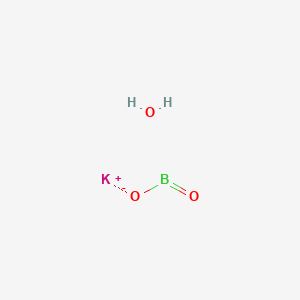![molecular formula C29H24O4 B12957550 2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)](/img/structure/B12957550.png)
2,2'-(9,9'-Spirobi[fluorene]-2,2'-diylbis(oxy))bis(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is a chemical compound with the molecular formula C29H24O4. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two ethan-1-ol groups attached to the spirobi[fluorene] core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) typically involves the reaction of 9,9’-spirobi[fluorene] with ethylene glycol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ether linkage between the fluorene and ethan-1-ol groups. The reaction mixture is heated to a temperature of around 100-150°C and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethan-1-ol groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. For example, its fluorescent properties enable it to act as a probe for detecting specific biomolecules in cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9’-Spirobi[fluorene]: The parent compound without the ethan-1-ol groups.
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(propane-1-ol): A similar compound with propane-1-ol groups instead of ethan-1-ol.
Uniqueness
2,2’-(9,9’-Spirobi[fluorene]-2,2’-diylbis(oxy))bis(ethan-1-ol) is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C29H24O4 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
2-[[2'-(2-hydroxyethoxy)-9,9'-spirobi[fluorene]-2-yl]oxy]ethanol |
InChI |
InChI=1S/C29H24O4/c30-13-15-32-19-9-11-23-21-5-1-3-7-25(21)29(27(23)17-19)26-8-4-2-6-22(26)24-12-10-20(18-28(24)29)33-16-14-31/h1-12,17-18,30-31H,13-16H2 |
InChI-Schlüssel |
JKXSPYGEGDCPMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)OCCO)C=C(C=C3)OCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-1-amine](/img/structure/B12957540.png)



